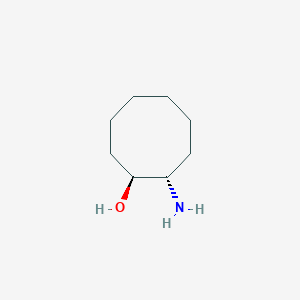

(1S,2S)-2-Aminocyclooctan-1-ol

Description

(1S,2S)-2-Aminocyclooctan-1-ol is a chiral amino alcohol featuring an eight-membered cyclooctane ring with hydroxyl and amino groups at positions 1 and 2, respectively.

Properties

IUPAC Name |

(1S,2S)-2-aminocyclooctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJAFYDYPPBLOY-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@@H]([C@H](CC1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Aminocyclooctan-1-ol typically involves the reduction of a corresponding ketone or the amination of a cyclooctene derivative. One common method is the catalytic hydrogenation of 2-aminocyclooctanone using a chiral catalyst to ensure the desired stereochemistry is achieved. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic reactors and continuous flow systems to optimize yield and efficiency. The choice of catalyst and reaction conditions is critical to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Aminocyclooctan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclooctane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(1S,2S)-2-Aminocyclooctan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Aminocyclooctan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S,2S)-2-Aminocyclooctan-1-ol with key analogs, including cyclopropane, cyclopentane, cyclohexane, and diphenyl-substituted derivatives:

Key Observations:

Ring Size and Strain: Cyclopropane derivatives (e.g., C3H7NO) exhibit high ring strain, which may enhance reactivity but reduce stability compared to larger rings like cyclooctane . Cyclopentane and cyclohexane analogs (C6H13NO) balance moderate ring strain with stability, making them common scaffolds in medicinal chemistry .

The diphenylpropanol derivative (C15H17NO) demonstrates how aromatic substituents drastically increase molar mass and steric bulk, which may limit applications in enantioselective synthesis but enhance chiral recognition in certain contexts .

Predicted vs. Measured Properties :

- Boiling points and pKa values for cyclopentane derivatives are predicted computationally, highlighting the need for experimental validation .

Biological Activity

(1S,2S)-2-Aminocyclooctan-1-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclooctane ring with an amino and a hydroxyl group, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Chemical Formula : C₈H₁₅NO

- Molecular Weight : 155.21 g/mol

- Structure : The compound features a cyclooctane ring with specific stereochemistry that influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction is facilitated through hydrogen bonding and non-covalent interactions, leading to alterations in enzyme activity or receptor function.

Key Mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It can bind to receptors involved in neurotransmission and other signaling pathways, potentially influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Preliminary studies have suggested that compounds structurally related to this compound may possess antitumor properties. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases.

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, this compound may exhibit neuroprotective effects. Research into related amino alcohols has shown potential benefits in neurodegenerative models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1R,2R)-2-Amino-1-methylcyclobutan-1-ol | Cyclobutane ring with an amino group | Antitumor activity |

| (1S,2R)-Cyclohexanol derivatives | Cyclohexane structure | Neuroactive properties |

| (1R,2R)-Cyclopropyl derivatives | Smaller cyclopropane ring | Enzyme inhibition |

This table illustrates how variations in structure impact the biological activities of these compounds.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of related compounds:

-

Antitumor Mechanisms : In vitro studies on similar amino alcohols have shown significant inhibition rates against various cancer cell lines such as HepG2 and A549. For example:

- Inhibition Rates :

- HepG2: 99.98% at 30 μM.

- A549: 100.07% at 30 μM.

- IC50 Values :

- HepG2: 6.92 μM.

- A549: 8.99 μM.

- Inhibition Rates :

- Neuroprotective Studies : Research on structurally similar compounds indicates potential neuroprotective roles through modulation of neurotransmitter systems. For instance, derivatives have shown promise in reducing oxidative stress in neuronal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.